4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid
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Overview
Description
4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid is a heterocyclic compound that belongs to the class of pyrimidines and benzoic acids It is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and propyl groups, and an ether linkage to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using suitable alkyl halides.
Ether Formation: The pyrimidine derivative is then reacted with a hydroxybenzoic acid derivative under conditions that promote ether formation, such as the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid: Unique due to its specific substitution pattern and ether linkage.
4-((6-Methyl-5-ethylpyrimidin-4-yl)oxy)benzoic acid: Similar structure but with an ethyl group instead of a propyl group.
4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-(6-methyl-5-propylpyrimidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C15H16N2O3/c1-3-4-13-10(2)16-9-17-14(13)20-12-7-5-11(6-8-12)15(18)19/h5-9H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
DYDLHUKMDCHWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CN=C1OC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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